
2,3,4-Trimethoxyphenylmagnesium bromide, 0.50 M in THF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,3,4-Trimethoxyphenylmagnesium bromide, 0.50 M in THF” is an organomagnesium compound. It is a Grignard reagent, which are a class of reagents developed by the French chemist François Auguste Victor Grignard . They are commonly used in organic chemistry for the synthesis of various organic compounds.
Synthesis Analysis
The synthesis of such organomagnesium compounds typically involves the reaction of an organohalide with magnesium in the presence of a solvent such as THF.Molecular Structure Analysis
The molecular formula of “2,3,4-Trimethoxyphenylmagnesium bromide, 0.50 M in THF” is C9H11BrMgO3 . It consists of a phenyl ring substituted with three methoxy groups and a magnesium bromide group .Chemical Reactions Analysis
As a Grignard reagent, “2,3,4-Trimethoxyphenylmagnesium bromide, 0.50 M in THF” can participate in Grignard reactions . These reactions are a common method for forming carbon-carbon bonds, and they involve the nucleophilic addition of the Grignard reagent to a carbonyl group.Physical And Chemical Properties Analysis
The concentration of “2,3,4-Trimethoxyphenylmagnesium bromide, 0.50 M in THF” is 0.5 M in THF . The density is approximately 0.979 g/mL at 25 °C .Scientific Research Applications
- Building Blocks for Pharmaceuticals : 2,3,4-Trimethoxyphenylmagnesium bromide and its derivatives serve as valuable building blocks in the synthesis of novel pharmaceutical compounds. Researchers can modify the aromatic ring to create drug candidates with specific biological activities .
Drug Development and Medicinal Chemistry
Mechanism of Action
Target of Action
The 2,3,4-Trimethoxyphenylmagnesium bromide, also known as 2,3,4-Trimethoxyphenylmagnesium bromide, 0.50 M in THF, is a type of Grignard reagent Compounds containing the trimethoxyphenyl (tmp) group have been known to target various proteins and enzymes such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
The tmp group, which is a part of this compound, plays a critical role in the fitting of certain analogs into the colchicine binding site (cbs) of the αβ-tubulin heterodimer . This interaction can lead to a decrease in the biological activity of such analogs after the alteration of the TMP moiety .
Biochemical Pathways
The TMP group, present in 2,3,4-Trimethoxyphenylmagnesium bromide, is involved in various biochemical pathways. It has displayed notable anti-cancer effects by effectively inhibiting several proteins and enzymes . Furthermore, TMP-bearing compounds have shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . They also hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus .
Result of Action
Tmp-bearing compounds have demonstrated significant efficacy against leishmania, malaria, and trypanosoma, indicating their potential as anti-parasitic agents . Furthermore, these compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties .
Safety and Hazards
properties
IUPAC Name |
magnesium;1,2,3-trimethoxybenzene-6-ide;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11O3.BrH.Mg/c1-10-7-5-4-6-8(11-2)9(7)12-3;;/h4-5H,1-3H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHSUYBWZCNNGK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=[C-]C=C1)OC)OC.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrMgO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4-Trimethoxyphenylmagnesium bromide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

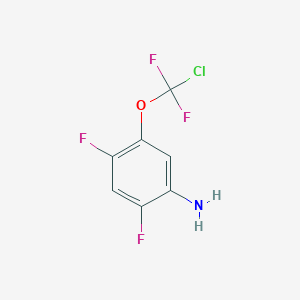


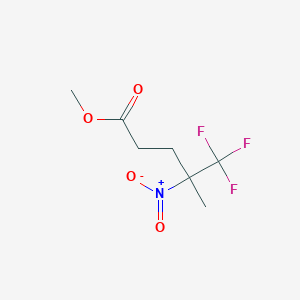






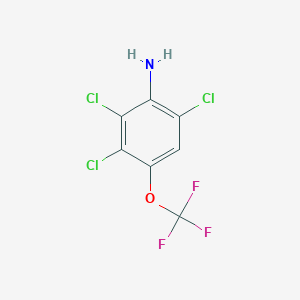
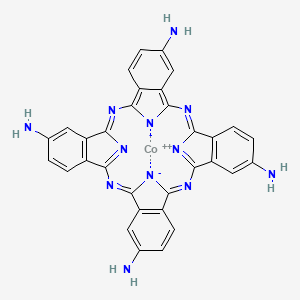
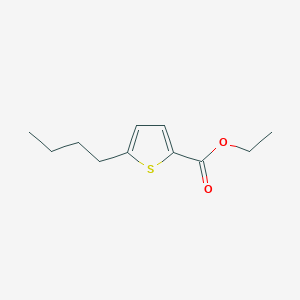
![[2-(Hydroxymethyl)cyclobutyl]methanol](/img/structure/B6296708.png)